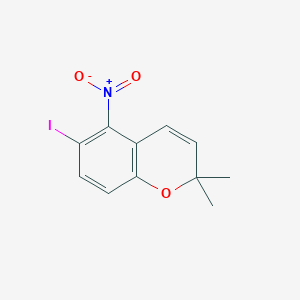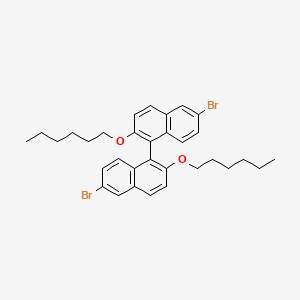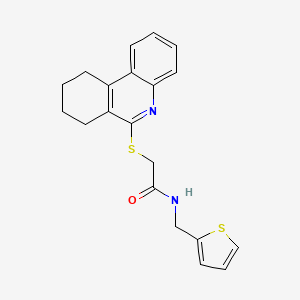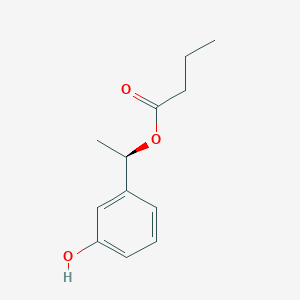![molecular formula C12H15NO3 B12577178 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- CAS No. 639824-51-4](/img/structure/B12577178.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen atoms to the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
類似化合物との比較
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Cycloaddition Products: Compounds formed through cycloaddition reactions, such as those involving dienophiles and dienes.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- is unique due to its bicyclic structure and the presence of the bis(2-hydroxyethyl)amino group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
639824-51-4 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
4-[bis(2-hydroxyethyl)amino]bicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C12H15NO3/c14-5-3-13(4-6-15)10-2-1-9-7-12(16)11(9)8-10/h1-2,8,14-15H,3-7H2 |
InChIキー |
BEOAIVAVGPMGEE-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C1=O)C=C(C=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
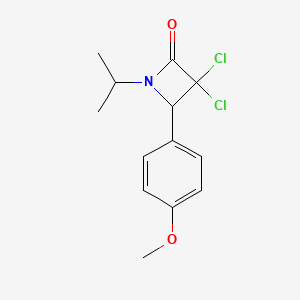
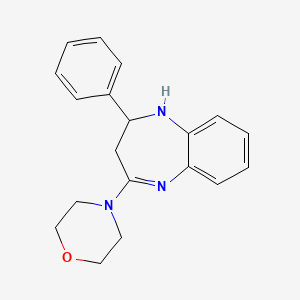
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
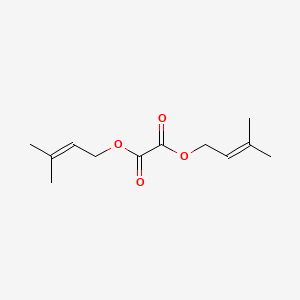
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
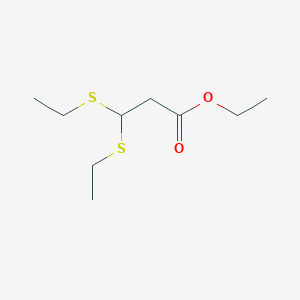
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
